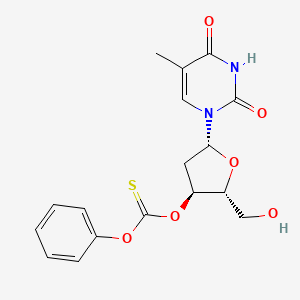

Thymidine, 3'-(O-phenyl carbonothioate)

Beschreibung

BenchChem offers high-quality Thymidine, 3'-(O-phenyl carbonothioate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 3'-(O-phenyl carbonothioate) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

115913-90-1 |

|---|---|

Molekularformel |

C17H18N2O6S |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenoxycarbothioyloxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H18N2O6S/c1-10-8-19(16(22)18-15(10)21)14-7-12(13(9-20)24-14)25-17(26)23-11-5-3-2-4-6-11/h2-6,8,12-14,20H,7,9H2,1H3,(H,18,21,22)/t12-,13+,14+/m0/s1 |

InChI-Schlüssel |

ADBKNHRMMFIKJX-BFHYXJOUSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=S)OC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=S)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Barton-McCombie Deoxygenation of Thymidine, 3'-(O-phenyl carbonothioate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Removal of a Hydroxyl Group in Nucleoside Chemistry

In the field of medicinal chemistry and drug development, the precise modification of nucleosides is a cornerstone of designing potent antiviral and anticancer agents. The Barton-McCombie deoxygenation is a powerful and widely utilized radical-mediated reaction that facilitates the reductive removal of a hydroxyl group from an alcohol.[1][2] This transformation is particularly valuable in nucleoside chemistry for the synthesis of 2'- and 3'-deoxynucleoside analogs, many of which exhibit significant biological activity. This guide provides a detailed examination of the mechanism and a practical, field-tested protocol for the Barton-McCombie deoxygenation of a key intermediate, Thymidine, 3'-(O-phenyl carbonothioate), to yield 2',3'-dideoxythymidine.

The Core Mechanism: A Radical Chain Reaction

The Barton-McCombie deoxygenation proceeds through a free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.[1][3] The success of this reaction hinges on the efficient generation of radicals and the productive propagation of the chain reaction.

Initiation: The Spark that Ignites the Reaction

The process is typically initiated by the thermal decomposition of a radical initiator, most commonly 2,2'-azobisisobutyronitrile (AIBN). Upon heating, AIBN undergoes homolytic cleavage to generate two cyanoisopropyl radicals and a molecule of nitrogen gas.[3] These highly reactive cyanoisopropyl radicals then abstract a hydrogen atom from the hydrogen donor, tributyltin hydride (Bu₃SnH), to produce the chain-propagating tributyltin radical (Bu₃Sn•).[3]

dot graph "Initiation_Phase" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Propagation: The Self-Sustaining Cycle

The propagation phase is a cyclical process where the desired chemical transformation occurs, and the radical species is regenerated to continue the chain.

-

Addition of the Tributyltin Radical: The tributyltin radical adds to the thiocarbonyl group of the Thymidine, 3'-(O-phenyl carbonothioate). This step is energetically favorable due to the formation of a strong tin-sulfur bond.[2]

-

Fragmentation: The resulting intermediate radical undergoes fragmentation. The carbon-oxygen bond at the 3'-position of the thymidine sugar moiety cleaves homolytically to generate a stable carbonyl compound (O=C(S)OPh)SnBu₃ and a 3'-thymidinyl radical.

-

Hydrogen Abstraction: The 3'-thymidinyl radical then abstracts a hydrogen atom from a molecule of tributyltin hydride. This step yields the desired 2',3'-dideoxythymidine product and regenerates the tributyltin radical, which can then participate in another cycle of the propagation phase.

dot graph "Propagation_Phase" { graph [rankdir="TB", splines=true, nodesep=0.6, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Termination: The End of the Chain

The radical chain reaction is terminated when two radical species combine to form a non-radical product. These termination steps are statistically less likely to occur than the propagation steps due to the low concentration of radical intermediates. Examples of termination reactions include the combination of two tributyltin radicals or a tributyltin radical with a 3'-thymidinyl radical.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of Thymidine, 3'-(O-phenyl carbonothioate) and its subsequent deoxygenation.

Part 1: Synthesis of Thymidine, 3'-(O-phenyl carbonothioate)

This initial step activates the 3'-hydroxyl group for the subsequent radical reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thymidine | 242.23 | 1.0 g | 4.13 mmol |

| Phenyl chlorothionoformate | 172.62 | 0.8 mL | 5.37 mmol |

| Pyridine | 79.10 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 20 mL | - |

Procedure:

-

To a stirred solution of thymidine (1.0 g, 4.13 mmol) in dry pyridine (10 mL) and DCM (20 mL) at 0 °C, add phenyl chlorothionoformate (0.8 mL, 5.37 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford Thymidine, 3'-(O-phenyl carbonothioate) as a white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4][5]

Part 2: Barton-McCombie Deoxygenation of Thymidine, 3'-(O-phenyl carbonothioate)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thymidine, 3'-(O-phenyl carbonothioate) | 378.38 | 1.0 g | 2.64 mmol |

| Tributyltin hydride (Bu₃SnH) | 291.06 | 1.5 mL | 5.28 mmol |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 87 mg | 0.53 mmol |

| Toluene (anhydrous) | 92.14 | 50 mL | - |

Procedure:

-

Dissolve Thymidine, 3'-(O-phenyl carbonothioate) (1.0 g, 2.64 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).

-

Add tributyltin hydride (1.5 mL, 5.28 mmol) and AIBN (87 mg, 0.53 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the residue, add a solution of potassium fluoride (KF) in methanol. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Stir the mixture for 1 hour, then filter through a pad of celite, washing with methanol.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2',3'-dideoxythymidine.[6][7]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values to confirm the structure and purity.[8][9][10]

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Field-Proven Insights and Troubleshooting

-

Purity of Reagents: The success of the Barton-McCombie reaction is highly dependent on the purity of the reagents, particularly the tributyltin hydride. It is advisable to use freshly distilled or purchased high-purity Bu₃SnH.

-

Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is crucial to prevent the quenching of radical intermediates by oxygen.

-

Removal of Tin Byproducts: The removal of tin-containing byproducts can be challenging. The potassium fluoride workup is generally effective, but multiple treatments may be necessary. Alternatively, other "tin-free" radical deoxygenation methods can be considered.

-

Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Conclusion

The Barton-McCombie deoxygenation is a robust and reliable method for the deoxygenation of alcohols, with significant applications in the synthesis of modified nucleosides. By understanding the underlying radical mechanism and adhering to a carefully designed experimental protocol, researchers can effectively utilize this reaction to generate valuable compounds for drug discovery and development. The protocol provided in this guide, based on established principles and practices, offers a solid foundation for the successful synthesis of 2',3'-dideoxythymidine from its 3'-(O-phenyl carbonothioate) precursor.

References

-

Biological Magnetic Resonance Bank. (n.d.). bmse000244 Thymidine. Retrieved from [Link]

-

Chemistry Channel. (2019, April 26). Barton-McCombie Reaction [Video]. YouTube. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65119, 2',3'-Dideoxythymidine. Retrieved from [Link]

-

SciSpace. (n.d.). Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'. Retrieved from [Link]

- Hertkorn, N., et al. (2013).

- Gazzola, S., et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(19), 6299.

-

LibreTexts. (2023, November 15). 4: Radical Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Barton-McCombie Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). IH NMR data of some nucleosides and their oxidation products (100 MHz, D20, 37°C). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Barton-McCombie Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bmse000244 Thymidine at BMRB [bmrb.io]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2',3'-Dideoxythymidine | C10H14N2O4 | CID 65119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

role of Thymidine, 3'-(O-phenyl carbonothioate) in modified nucleoside synthesis

The Role of Thymidine, 3'-(O-phenyl carbonothioate) in Modified Nucleoside Synthesis: A Mechanistic and Methodological Guide

Strategic Significance in Antiviral Drug Development

The synthesis of 2′,3′-dideoxynucleosides (ddNs) and their derivatives represents a cornerstone of modern antiviral pharmacology. Compounds such as 3′-azido-3′-deoxythymidine (AZT), 2′,3′-didehydro-2′,3′-dideoxythymidine (d4T, stavudine), and 2′,3′-dideoxythymidine (ddT) act as potent chain terminators during viral DNA replication, making them critical in the treatment of HIV and other retroviral infections[1].

The primary synthetic challenge in developing these therapeutics lies in the selective removal of the 3′-hydroxyl group from naturally occurring ribonucleosides or 2′-deoxynucleosides. Direct nucleophilic displacement or elimination of a secondary hydroxyl group in a nucleoside often leads to unwanted side reactions, such as intramolecular cyclization (e.g., formation of anhydro-nucleosides) or base degradation[1]. To circumvent this, the Barton-McCombie deoxygenation has become the gold standard[2]. Within this pathway, Thymidine, 3'-(O-phenyl carbonothioate) —commonly referred to as 3'-O-phenoxythiocarbonylthymidine—serves as the critical, highly reactive intermediate that enables precise, radical-mediated cleavage of the C3′–O bond[3].

Mechanistic Causality: Why the Phenoxythiocarbonyl Intermediate?

The Barton-McCombie reaction requires the conversion of the target alcohol into a thiocarbonyl derivative. While methyl xanthates (using CS₂ and MeI) are common for simple alcohols, nucleosides present unique steric and electronic constraints.

The selection of phenyl chlorothionoformate (PhOC(S)Cl) to generate the phenoxythiocarbonyl intermediate is driven by specific chemical causalities:

-

Mild Activation Conditions: Nucleosides are sensitive to the strong bases (like NaH) required for xanthate formation. Phenyl chlorothionoformate reacts efficiently under mild, base-catalyzed conditions (using DMAP and pyridine or acetonitrile), preserving the integrity of the pyrimidine base and protecting groups[4].

-

Superior Leaving Group Thermodynamics: During the radical propagation phase, the fragmentation of the intermediate radical is driven by the formation of a strong carbonyl double bond (C=O). The phenoxy group (PhO–) stabilizes the resulting byproduct (S-tributylstannyl O-phenyl thiocarbonate), making the thermodynamic driving force for the C3′–O bond homolysis highly favorable[3].

Radical propagation cycle of the Barton-McCombie deoxygenation.

Experimental Methodologies: A Self-Validating System

To ensure high fidelity and yield, the synthesis of 3'-deoxythymidine via the phenoxythiocarbonyl intermediate must be executed as a self-validating system, where each step incorporates specific chemical logic to prevent side-product formation.

Protocol A: Synthesis of 5'-O-Trityl-3'-O-phenoxythiocarbonylthymidine

Objective: Selectively functionalize the 3′-OH while protecting the 5′-OH.

-

5′-Protection: Dissolve thymidine in anhydrous pyridine. Add triphenylmethyl chloride (TrCl) (1.1 eq).

-

Causality: The massive steric bulk of the trityl group ensures >98% regioselectivity for the primary 5′-hydroxyl, leaving the secondary 3′-hydroxyl completely free for downstream activation.

-

-

Thiocarbonylation: To the 5′-O-tritylthymidine solution, add 4-dimethylaminopyridine (DMAP) (2.0 eq) followed by dropwise addition of phenyl chlorothionoformate (1.5 eq) at 0 °C[4].

-

Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly reacts with the sterically hindered 3′-OH. The excess DMAP also acts as an acid scavenger for the generated HCl, preventing premature detritylation.

-

-

Validation: Monitor via TLC (DCM:MeOH 95:5). The product will appear as a distinct, UV-active spot with a higher Rf than the starting material. Quench with water to hydrolyze unreacted chlorothionoformate, extract with DCM, and purify via flash chromatography.

Protocol B: Radical Deoxygenation to 5'-O-Trityl-3'-deoxythymidine

Objective: Cleave the C3′–O bond via radical homolysis.

-

Degassing: Dissolve the phenoxythiocarbonyl intermediate in anhydrous toluene. Degas the solution by sparging with Argon for 30 minutes.

-

Causality: Molecular oxygen is a potent diradical that will rapidly quench the tributyltin radical (Bu3Sn•) and the 3′-carbon-centered radical, halting the chain reaction and forming peroxy byproducts.

-

-

Radical Initiation & Propagation: Heat the solution to gentle reflux (110 °C). Prepare a solution of tri-n-butyltin hydride (Bu3SnH) (1.5 eq) and AIBN (0.2 eq) in degassed toluene. Add this solution slowly via a syringe pump over 2 hours[4].

-

Causality (Critical Step): The slow addition maintains a low steady-state concentration of Bu3SnH. If the concentration of Bu3SnH is too high, it will prematurely donate a hydrogen atom to the initial radical adduct before it has a chance to fragment, yielding an undesired thioformate byproduct rather than the deoxygenated nucleoside.

-

-

Validation: The reaction is complete when the yellow/green tint of the thiocarbonate dissipates. Evaporate the solvent and partition the residue between acetonitrile and hexanes. The non-polar tin residues partition into the hexane layer, while the desired 3'-deoxynucleoside remains in the acetonitrile layer.

Synthetic workflow from thymidine to 3'-deoxythymidine (ddT).

Quantitative Data: Reagent Optimization & Sustainability

Historically, the reliance on highly toxic tri-n-butyltin hydride has posed significant challenges for the pharmaceutical scale-up of nucleoside analogs. Recent advancements have focused on substituting tin with greener alternatives like tris(trimethylsilyl)silane (TTMSS) or utilizing visible-light photoredox catalysis[5],[6],[2].

Table 1: Comparison of Radical Hydrogen Donors for 3'-Deoxygenation

| Reagent System | Reagent Class | Initiator | Conditions | Avg. Yield | Toxicity / Scalability Profile |

| Bu3SnH | Organotin | AIBN | Toluene, 110 °C | 75–85% | High Toxicity. Difficult chromatographic removal of organotin residues. Poor for late-stage API synthesis. |

| TTMSS | Organosilane | ACHN or AIBN | Toluene, 80–110 °C | 80–90% | Low Toxicity. Environmentally benign alternative. Silane byproducts are easily removed via standard chromatography[6]. |

| Photoredox | Photocatalyst | Ir/Ru Complexes | Visible Light, 25 °C | 70–80% | Highly Sustainable. Eliminates thermal initiators and toxic hydrides. Requires specialized photoreactor setups[5]. |

By replacing Bu3SnH with TTMSS and utilizing 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) as a safer alternative to potentially explosive AIBN, researchers have successfully developed industrially benign protocols for the large-scale synthesis of dideoxynucleosides[6].

Conclusion

Thymidine, 3'-(O-phenyl carbonothioate) is far more than a transient intermediate; it is the chemical linchpin that makes the selective deoxygenation of complex nucleosides thermodynamically and kinetically viable. By understanding the causality behind its formation (via DMAP catalysis) and its fragmentation (via controlled radical propagation), drug development professionals can optimize the synthesis of critical antiviral APIs, transitioning from legacy toxic reagents to modern, sustainable silane-based or photoredox methodologies.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds | MDPI [mdpi.com]

- 4. Dideoxy fluoro-ketopyranosyl nucleosides as potent antiviral agents: Synthesis and biological evaluation of 2,3- and 3,4-dideoxy-3-fluoro-4- and -2-keto-β-d-glucopyranosyl derivatives of N4-benzoyl cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives | MDPI [mdpi.com]

Stability and Handling of Thymidine, 3'-(O-phenyl carbonothioate): A Technical Guide for Nucleoside Derivatization

Executive Summary

Thymidine, 3'-(O-phenyl carbonothioate)—also referred to as 3'-O-phenoxythiocarbonyl thymidine—is a highly specialized, transient intermediate primarily utilized in the synthesis of 3'-deoxythymidine derivatives via the Barton-McCombie deoxygenation pathway. The structural integrity of this compound is paramount for researchers developing modified oligonucleotides, antiretroviral agents (such as AZT precursors), and novel nucleoside analogues[1].

This whitepaper provides an in-depth analysis of the stability profile of this thionocarbonate under standard laboratory conditions. By dissecting the thermodynamic vulnerabilities and hydrolytic causality of the thiocarbonyl moiety, this guide establishes self-validating protocols for its synthesis, storage, and downstream application.

Mechanistic Stability Profile

While O-alkyl-O-aryl thiocarbonates are generally classified as "bench-stable" organic derivatives under ambient, neutral conditions[2], their stability is highly conditional. The unique electronic environment of the thiocarbonyl (C=S) group dictates its degradation pathways.

Thermodynamic & Kinetic Stability

Under standard laboratory conditions (20–25°C, neutral pH, ambient light), Thymidine, 3'-(O-phenyl carbonothioate) exhibits robust kinetic stability. The activation energy required for spontaneous thermal degradation is sufficiently high that the compound can be handled on the benchtop without the strict necessity of inert atmosphere gloveboxes[2]. However, prolonged exposure to ambient moisture over weeks will lead to slow degradation.

Hydrolytic Susceptibility: The Causality of Base-Catalyzed Cleavage

The most critical vulnerability of this intermediate is its extreme sensitivity to basic conditions.

-

The Mechanism: The C=S bond is highly polarized. The electron-withdrawing phenoxy group and the 3'-oxygen of the thymidine ring severely deplete electron density at the thiocarbonyl carbon, rendering it highly electrophilic.

-

The Causality: When exposed to a basic aqueous environment (pH > 8), hydroxide ions rapidly attack this carbon, forming an unstable tetrahedral intermediate. Because the phenoxide anion is an excellent leaving group ( pKa of phenol ≈10 ), the intermediate collapses irreversibly. This expels the phenoxide and reverts the molecule back to the 3'-hydroxyl thymidine.

-

Laboratory Implication: Standard alkaline aqueous workups (e.g., washing with 1M NaOH or prolonged contact with saturated NaHCO3 ) will destroy the intermediate[3].

Nucleophilic Aminolysis

Primary and secondary amines act as potent nucleophiles against the thionocarbonate. Exposure to amines (e.g., ammonia, primary amine solvents, or unquenched pyridine/DMAP) results in rapid aminolysis, displacing the phenoxy group to form a stable 3'-O-thiocarbamate adduct. This necessitates strict purification protocols to remove all amine catalysts post-synthesis.

Visualizing Reactivity and Degradation

Figure 1: Reactivity and degradation pathways of Thymidine, 3'-(O-phenyl carbonothioate) under various laboratory conditions.

Quantitative Stability Data

To guide experimental design, the following table summarizes the forced degradation profile of the thionocarbonate intermediate across varying laboratory conditions.

| Environmental Condition | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradant |

| Neutral Aqueous (pH 7.0) | 25°C | > 4 weeks | None (Stable) |

| Mild Acidic (pH 4.0) | 25°C | > 2 weeks | 3'-OH Thymidine (Slow) |

| Basic Aqueous (pH 10.0) | 25°C | < 1.5 hours | 3'-OH Thymidine + Phenol |

| Amine Presence (1M Et3N ) | 25°C | < 3 hours | 3'-O-Thiocarbamate adduct |

| Thermal (Solid State) | 80°C | > 1 week | Minor thermal rearrangement |

| Photolytic (Direct UV, 254nm) | 25°C | ~ 12 hours | Complex radical degradation |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) that dictate whether the workflow proceeds, ensuring that causality and empirical evidence drive the synthesis.

Protocol 1: Synthesis and Isolation of the Thionocarbonate

Note: In practice, the 5'-hydroxyl of thymidine must be protected (e.g., as 5'-O-DMT) to prevent bis-functionalization.

Causality Rationale: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It attacks phenyl chlorothionoformate to generate a highly electrophilic acylpyridinium intermediate, which overcomes the steric hindrance of the secondary 3'-hydroxyl group[3].

-

Reaction Setup: Dissolve 5'-O-Protected-Thymidine (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Add DMAP (2.5 eq).

-

Activation: Cool the solution to 0°C. Dropwise, add phenyl chlorothionoformate (1.5 eq). Stir and allow to warm to 25°C over 2 hours[3].

-

IPC 1 (Self-Validation): Perform TLC (Silica, 9:1 DCM:MeOH).

-

Pass Criteria: Complete disappearance of the starting material ( Rf≈0.2 ) and appearance of a higher-running product spot ( Rf≈0.6 ).

-

Fail Action: If starting material persists, add an additional 0.2 eq of DMAP and 0.2 eq of phenyl chlorothionoformate.

-

-

Quench & Workup: Crucial Step. Quench the reaction with cold 0.1M HCl (aq). Do not use basic washes. The mild acid protonates and removes excess DMAP into the aqueous layer without triggering base-catalyzed hydrolysis of the product.

-

Purification: Extract with DCM, dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc gradient).

Figure 2: Self-validating experimental workflow for the synthesis and isolation of the thionocarbonate intermediate.

Protocol 2: Barton-McCombie Deoxygenation

Causality Rationale: The conversion of the thionocarbonate to the alkane (3'-deoxythymidine) relies on radical chemistry. Tributyltin hydride ( Bu3SnH ) acts as the hydrogen donor, while AIBN initiates the radical cascade at 80°C. The phenoxy group is specifically chosen because it stabilizes the intermediate radical, driving the β -scission that expels the strong Sn-S bond[4].

-

Preparation: Dissolve the purified 3'-(O-phenyl carbonothioate) intermediate in anhydrous, degassed toluene to a concentration of 0.05M .

-

Initiation: Add Bu3SnH (2.0 eq) and AIBN (0.2 eq).

-

Thermal Activation: Heat the mixture to 80°C under strict argon flow for 3 hours.

-

IPC 2 (Self-Validation): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

-

Pass Criteria: Disappearance of the thionocarbonate mass peak; appearance of the deoxygenated product mass peak.

-

-

Isolation: Evaporate the toluene. Partition the crude residue between acetonitrile and hexanes (the hexanes layer will extract the toxic tin byproducts). Concentrate the acetonitrile layer to yield the crude 3'-deoxythymidine.

References

-

Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates (ACS Letters). Validates the bench-stability of thiocarbonate derivatives under ambient conditions.[Link]

-

Antiviral Profiling and Cellular Activation of Carbobicyclic Nucleoside Analogues (PMC). Details the synthetic methodology using DMAP and phenyl chlorothionoformate for nucleoside activation.[Link]

-

Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer (CHIMIA). Provides mechanistic insight into the radical beta-scission of thionocarbonates.[Link]

-

Azidonucleosides: Synthesis, Reactions, and Biological Properties (Chemical Reviews). Discusses the broader context of thymidine modifications and the necessity of specialized intermediates.[Link]

Sources

The Strategic Role of Thymidine, 3'-(O-phenyl carbonothioate) in Nucleoside Drug Discovery: A Mechanistic and Synthetic Guide

Executive Summary

The development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) revolutionized the clinical management of viral infections, most notably HIV. The core pharmacophore of many NRTIs—including Zidovudine (AZT), Zalcitabine (ddC), and Stavudine (d4T)—is the 2',3'-dideoxynucleoside scaffold[1]. However, the direct removal of the 3'-hydroxyl group from a natural ribonucleoside or deoxyribonucleoside is a formidable synthetic challenge due to the high bond dissociation energy of the C–O bond.

As a Senior Application Scientist, I frequently encounter bottlenecks in late-stage nucleoside functionalization. To overcome the thermodynamic inertia of the C–O bond, we rely on the Barton-McCombie deoxygenation [2]. In this whitepaper, we will dissect the synthesis and application of Thymidine, 3'-(O-phenyl carbonothioate) —the master intermediate that enables kinetically driven, homolytic cleavage of the 3'-C–O bond to yield high-purity 3'-deoxythymidine scaffolds.

Mechanistic Rationale: Overcoming C–O Bond Inertia

Direct reduction of a secondary alcohol is thermodynamically unfavorable. The Barton-McCombie reaction elegantly bypasses this limitation by converting the hydroxyl group into a thiocarbonyl derivative, specifically an O-phenyl carbonothioate[3][4].

Causality of Reagent Selection: Why do we synthesize the O-phenyl carbonothioate instead of a standard methyl xanthate? The phenoxy group is highly electron-withdrawing. This destabilizes the thiocarbonyl ground state and significantly accelerates the addition of the stannyl radical ( Bu3Sn∙ ). Furthermore, the fragmentation of the resulting radical adduct is driven by the formation of a highly stable carbonyl bond ( S=C(OPh)OSnBu3→O=C(S-SnBu3)(OPh) ). This thermodynamic sink provides the exact exothermicity required to extrude the transient 3'-carbon-centered radical[5].

Radical propagation pathway of the Barton-McCombie deoxygenation.

Experimental Protocols: A Self-Validating Workflow

A robust protocol must be a self-validating system. In my experience optimizing these radical cascades for scale-up, reaction fidelity relies on strict adherence to stoichiometric addition rates and rigorous degassing. Below is the step-by-step methodology for synthesizing the AZT precursor via the 3'-(O-phenyl carbonothioate) intermediate.

Step-by-step synthetic workflow from Thymidine to 3'-Deoxythymidine.

Step 1: Synthesis of 5'-O-Tritylthymidine, 3'-(O-phenyl carbonothioate)

Objective: Selectively functionalize the sterically hindered 3'-OH while protecting the primary 5'-OH.

-

Protection: Dissolve thymidine (1.0 eq) in anhydrous pyridine (0.2 M). Add trityl chloride (TrCl, 1.1 eq) at 0 °C. Stir for 12 h at room temperature.

-

Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the polar thymidine spot ( Rf≈0.1 ) to a higher running spot ( Rf≈0.5 ).

-

-

Thiocarbonylation: To the 5'-O-tritylthymidine solution, add 4-dimethylaminopyridine (DMAP, 0.2 eq) followed by phenyl chlorothionoformate (1.2 eq) dropwise at 0 °C.

-

Causality: DMAP acts as a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate that ensures rapid and complete thiocarbonylation of the secondary alcohol, which would otherwise react sluggishly[5].

-

-

Workup: Quench with saturated NaHCO3 . Extract with EtOAc and wash with brine.

-

Validation Checkpoint: 1 H-NMR validation is critical here. Look for a significant downfield shift of the 3'-proton (from ∼4.3 ppm to ∼5.6 ppm) due to the strong deshielding effect of the newly installed thiocarbonyl group[5].

-

Step 2: Radical Deoxygenation to 3'-Deoxythymidine

Objective: Cleave the 3'-C–O bond via a stannyl radical propagation chain.

-

Degassing: Dissolve the thiocarbonate intermediate in anhydrous toluene (0.1 M). Degas by sparging with Argon for 30 minutes.

-

Causality: Molecular oxygen is a potent diradical. Even trace amounts will rapidly quench the stannyl and alkyl radicals, terminating the chain reaction and leading to complex mixtures.

-

-

Initiation & Propagation: Heat the solution to 85 °C. Add azobisisobutyronitrile (AIBN, 0.1 eq) and tributyltin hydride ( Bu3SnH , 1.5 eq) via a syringe pump over 2 hours.

-

Causality: Slow addition is the secret to high yields. It keeps the steady-state concentration of Bu3SnH low, preventing the stannyl radical from prematurely reducing the thiocarbonate before the C–O bond has time to fragment[3].

-

-

Workup & Tin Removal: Concentrate the mixture. To remove toxic organotin byproducts, partition the residue between acetonitrile and hexanes (tin compounds partition into the non-polar hexane layer).

-

Validation Checkpoint: Mass spectrometry (ESI+) will confirm the loss of the phenoxythiocarbonyl mass (-153 Da) and the addition of a hydrogen atom (+1 Da).

-

Quantitative Comparison of Deoxygenation Strategies

While the Barton-McCombie reaction using Bu3SnH is the kinetic gold standard for synthesizing NRTIs[1], the toxicity of organotin reagents poses challenges for late-stage pharmaceutical manufacturing. Modern alternatives, such as photoredox catalysis, offer tin-free pathways[3][4].

The table below summarizes the quantitative and qualitative metrics of these strategies to aid process chemists in route selection:

| Deoxygenation Strategy | Primary Reagents | Typical Yield | Temp (°C) | Toxicity Profile | Byproduct Removal | Primary Application |

| Barton-McCombie (Classic) | PhOC(S)Cl, Bu3SnH , AIBN | 75–90% | 80–110 | High (Organotin) | Difficult (Biphasic extraction needed) | Scale-up NRTI synthesis |

| Silane-Mediated (Tin-Free) | PhOC(S)Cl, (TMS) 3 SiH, AIBN | 65–80% | 80–100 | Low | Moderate (Siloxane byproducts) | Pre-clinical drug discovery |

| Photoredox (Visible Light) | Ir(ppy) 3 , (TMS) 3 SiH, Light | 60–85% | 20–25 | Low | Moderate | Late-stage functionalization |

| Corey-Winter | Thiophosgene, P(OMe) 3 | 50–70% | 110+ | High (Thiophosgene) | Moderate | Olefin formation (d4T precursors) |

Future Perspectives in Drug Discovery

The clinical demand for novel nucleoside analogs continues to grow, particularly for emerging viral threats and oncology targets. The 3'-(O-phenyl carbonothioate) derivative remains an indispensable tool. However, the field is rapidly shifting toward sustainable, tin-free methodologies. Recent advancements in aqueous deoxygenative functionalization and visible-light photoredox catalysis demonstrate that the fundamental logic of the Barton-McCombie reaction—using a thiocarbonyl group to weaken a C–O bond—can be seamlessly adapted to modern, green-chemistry paradigms[3][4]. By mastering the mechanistic causality behind these radical cascades, drug development professionals can confidently engineer the next generation of life-saving therapeutics.

References

- Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2...

- Derek H. R. Barton.

- Carbocyclic nucleoside analogues and their corresponding cycloSal-phosphates Source: ResearchGate URL

- Source: PMC, National Institutes of Health (NIH)

- Radical Deoxyfunctionalisation Strategies Source: ChemRxiv URL

Sources

- 1. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

solubility profile of 3'-O-phenoxythiocarbonyl thymidine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3'-O-Phenoxythiocarbonyl Thymidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Nucleoside Analogue Development

In the realm of drug discovery and development, particularly concerning nucleoside analogues, the physicochemical properties of a compound are paramount to its ultimate success as a therapeutic agent or a research tool. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and utility in synthetic applications. 3'-O-Phenoxythiocarbonyl thymidine, a derivative of the natural nucleoside thymidine, presents a unique set of characteristics due to the introduction of the lipophilic phenoxythiocarbonyl group at the 3'-position. This modification, while potentially advantageous for certain biological or chemical applications, significantly alters the molecule's interaction with various solvents.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 3'-O-phenoxythiocarbonyl thymidine in a range of organic solvents. As your Senior Application Scientist, I will not merely present protocols but will delve into the causality behind experimental choices, ensuring a robust and logical approach to your research. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of solubility determination for modified nucleosides.

Physicochemical Rationale: Predicting Solubility Behavior

The structure of 3'-O-phenoxythiocarbonyl thymidine suggests a nuanced solubility profile. The core thymidine structure possesses both hydrogen bond donors (N-H) and acceptors (O, N), lending it some polarity and slight solubility in polar solvents. However, the addition of the phenoxythiocarbonyl moiety introduces a significant non-polar, aromatic character. This structural modification is expected to decrease its solubility in aqueous media and enhance its solubility in organic solvents, particularly those that can engage in π-π stacking or have a moderate to low polarity.

The principle of "like dissolves like" is the cornerstone of predicting solubility. We can categorize solvents based on their polarity and hydrogen bonding capabilities to anticipate their effectiveness in dissolving 3'-O-phenoxythiocarbonyl thymidine:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving the target compound. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules due to their high polarity and ability to solvate both polar and non-polar moieties.[1] Acetonitrile, while less polar, should also be a suitable solvent.[2]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Simple alcohols like ethanol and methanol may dissolve 3'-O-phenoxythiocarbonyl thymidine, but likely to a lesser extent than polar aprotic solvents. The hydrogen bonding capability of these solvents might be less effective in solvating the bulky, non-polar phenoxythiocarbonyl group.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): The aromatic nature of toluene could facilitate dissolution through π-π interactions with the phenoxy and thymine rings. Dichloromethane is a good general-purpose organic solvent that should also be effective.

-

Ethers (e.g., Tetrahydrofuran (THF)): THF is a moderately polar aprotic solvent that is often effective at dissolving a wide range of organic compounds and is a plausible solvent for this molecule.

Logical Framework for Solvent Selection

The following diagram illustrates the relationship between the structural features of 3'-O-phenoxythiocarbonyl thymidine and its predicted solubility in different classes of organic solvents.

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature after a state of equilibrium has been reached.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 3'-O-phenoxythiocarbonyl thymidine in a selected organic solvent at a defined temperature.

Materials:

-

3'-O-phenoxythiocarbonyl thymidine (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 3'-O-phenoxythiocarbonyl thymidine to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

Caption: Shake-flask solubility determination workflow.

High-Throughput Kinetic Solubility Assays

For earlier stages of research where a rapid assessment of solubility is needed, kinetic solubility methods are often employed.[4] These methods are faster and consume less material than the shake-flask method but may overestimate the true equilibrium solubility.[3] A common approach involves preparing a concentrated stock solution in DMSO and then diluting it into the solvent of interest.

Protocol: DMSO Co-Solvent Kinetic Solubility Assay

Objective: To rapidly estimate the solubility of 3'-O-phenoxythiocarbonyl thymidine in various organic solvents.

Materials:

-

3'-O-phenoxythiocarbonyl thymidine

-

DMSO (anhydrous)

-

Selected organic solvents

-

96-well microplate

-

Plate reader with UV-Vis or nephelometry capabilities

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of 3'-O-phenoxythiocarbonyl thymidine in DMSO (e.g., 10-20 mg/mL).

-

Plate Preparation: Add the organic solvents to be tested to the wells of a 96-well plate.

-

Dilution: Add a small volume of the DMSO stock solution to each well, initiating precipitation of the compound if its solubility is exceeded.

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Detection: Measure the turbidity (nephelometry) or the UV absorbance of the solution in each well using a plate reader. The solubility is often defined as the highest concentration at which no precipitation is observed.

Data Presentation: A Comparative Solubility Profile

To facilitate analysis and comparison, the solubility data should be presented in a clear and organized table. The following table provides a template for recording your experimental results. As no specific data for 3'-O-phenoxythiocarbonyl thymidine is publicly available, the table is populated with illustrative solubility data for the parent compound, thymine, in a few relevant solvents to serve as a practical example.

| Solvent | Solvent Class | Illustrative Solubility of Thymine (mg/mL) | Experimental Solubility of 3'-O-Phenoxythiocarbonyl Thymidine (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20[1] | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | ~20[1] | To be determined |

| Ethanol | Polar Protic | ~2[1] | To be determined |

| Methanol | Polar Protic | Data not readily available | To be determined |

| Acetonitrile | Polar Aprotic | Soluble[2] | To be determined |

| Dichloromethane | Non-Polar | Slightly soluble | To be determined |

| Toluene | Non-Polar | Sparingly soluble | To be determined |

| Tetrahydrofuran (THF) | Ether | Soluble | To be determined |

Note: The illustrative data for thymine is sourced from publicly available product information and literature. The actual solubility of 3'-O-phenoxythiocarbonyl thymidine is expected to differ significantly due to the phenoxythiocarbonyl group and must be determined experimentally.

Conclusion and Best Practices

The is a critical dataset for its effective use in research and development. This guide has provided the theoretical framework and practical, step-by-step protocols for determining this profile with high scientific integrity.

Key Takeaways:

-

The shake-flask method remains the definitive standard for thermodynamic solubility.

-

Kinetic solubility assays offer a high-throughput alternative for preliminary screening.

-

Accurate quantification using a validated analytical method like HPLC-UV is essential.

-

Solvent selection should be guided by the physicochemical properties of the solute.

By adhering to these methodologies and principles, researchers can generate a reliable and comprehensive solubility profile for 3'-O-phenoxythiocarbonyl thymidine, enabling informed decisions in formulation, synthesis, and further development of this and other modified nucleosides.

References

-

Suárez-Marina, I., et al. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. Available at: [Link]

-

Georghiou, S., et al. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC. Available at: [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.

- Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 43(4), 179-187.

-

IUPAC. (n.d.). Solubility Data Series. Available at: [Link]

- Barrett, R., et al. (2022). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 626, 122165.

Sources

Application Note: Step-by-Step Synthesis Protocol for Thymidine, 3'-(O-phenyl carbonothioate)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of Thymidine, 3'-(O-phenyl carbonothioate), complete with mechanistic rationale and analytical validation.

Introduction & Mechanistic Rationale

Thymidine, 3'-(O-phenyl carbonothioate)—frequently referred to as 3'-O-phenoxythiocarbonylthymidine—is a high-value synthetic intermediate in nucleoside chemistry. It is predominantly utilized as the critical precursor for the Barton-McCombie deoxygenation reaction to yield 3'-deoxythymidine, a core structural motif in antiviral therapeutics such as the antiretroviral drugs Zidovudine (AZT) and Stavudine (d4T)[1][2].

Direct thiocarbonylation of thymidine is not viable because the primary 5'-hydroxyl is significantly less sterically hindered and more nucleophilic than the secondary 3'-hydroxyl. To achieve strict regioselectivity, a three-step workflow is mandatory:

-

Transient Protection: Masking the 5'-OH using a bulky 4,4'-dimethoxytrityl (DMT) group.

-

Thiocarbonylation: Reacting the 3'-OH with phenyl chlorothionoformate[3].

-

Selective Deprotection: Acidic cleavage of the 5'-DMT group to yield the target compound.

The O-phenyl carbonothioate group is deliberately chosen over a standard methyl xanthate. Phenyl thionocarbonates exhibit superior reactivity in radical deoxygenation of sterically hindered secondary alcohols and prevent unwanted side reactions such as Chugaev elimination during thermal processing[2].

Reaction Pathway Visualization

Caption: Three-step synthetic workflow for Thymidine, 3'-(O-phenyl carbonothioate).

Materials and Reagents

Table 1: Key Reagents and their Mechanistic Roles

| Reagent | Role | Equivalents | Notes |

| Thymidine | Starting Material | 1.0 | Dry thoroughly under high vacuum before use. |

| 4,4'-Dimethoxytrityl chloride | 5'-Protecting Group | 1.1 | Highly moisture sensitive; store under argon. |

| Phenyl chlorothionoformate | Thiocarbonylating Agent | 1.5 | Toxic, lachrymator. Handle exclusively in a fume hood[3]. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | 0.1 | Essential for accelerating reaction at the secondary 3'-OH. |

| Anhydrous Pyridine | Solvent / Acid Scavenger | Excess | Must be distilled over CaH₂ to prevent reagent hydrolysis. |

| Trichloroacetic acid (TCA) | Deprotecting Agent | 3% v/v | Used as a 3% solution in anhydrous dichloromethane (DCM). |

Step-by-Step Experimental Protocol

Step 1: 5'-O-Protection (Synthesis of 5'-O-DMT-thymidine)

Causality Focus: The DMT group is chosen for its extreme steric bulk, ensuring >95% regioselectivity for the primary 5'-OH over the secondary 3'-OH. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.

-

Preparation: Co-evaporate Thymidine (10.0 mmol) with anhydrous pyridine (2 × 20 mL) to remove trace lattice water. Dissolve the dried thymidine in anhydrous pyridine (50 mL) under an argon atmosphere.

-

Addition: Cool the flask to 0 °C using an ice bath. Add DMT-Cl (11.0 mmol) in three equal portions over 30 minutes. Expert Insight: Portion-wise addition prevents localized heating and minimizes unwanted 3',5'-bis-tritylation.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Quench & Extraction: Quench the unreacted DMT-Cl by adding methanol (5 mL). Concentrate the mixture under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (eluent: DCM to DCM:MeOH 95:5 containing 1% Triethylamine). Critical: 1% Et₃N neutralizes the inherent acidity of silica gel, preventing premature detritylation on the column.

Step 2: 3'-O-Thiocarbonylation

Causality Focus: Phenyl chlorothionoformate is less reactive than standard acyl chlorides. DMAP is strictly required to form a highly electrophilic N-acylpyridinium intermediate, forcing the reaction to completion at the sterically hindered 3'-position[4].

-

Preparation: Dissolve 5'-O-DMT-thymidine (8.0 mmol) in a mixture of anhydrous DCM (40 mL) and anhydrous pyridine (10 mL) under argon. Add DMAP (0.8 mmol).

-

Addition: Cool the solution to 0 °C. Dropwise, add phenyl chlorothionoformate (12.0 mmol) over 15 minutes. The solution will transition to a pale yellow/brown color[4].

-

Reaction: Allow the reaction to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with cold 1M HCl (20 mL) to remove pyridine and DMAP, saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 7:3 to 1:1 containing 1% Et₃N) to yield 5'-O-DMT-3'-O-(phenoxythiocarbonyl)thymidine.

Step 3: 5'-O-Deprotection (Synthesis of Final Product)

Causality Focus: The thiocarbonate linkage is stable to mild acids, allowing for the selective cleavage of the DMT ether using TCA. The reaction must be quenched rapidly to prevent depyrimidination (cleavage of the thymine base from the sugar).

-

Preparation: Dissolve the intermediate from Step 2 (5.0 mmol) in anhydrous DCM (50 mL).

-

Deprotection: Add a solution of 3% TCA in DCM (25 mL) dropwise at RT. The solution will immediately turn a brilliant, deep orange, indicating the formation of the stable DMT carbocation.

-

Reaction: Stir at RT for exactly 10-15 minutes . Do not exceed this time limit.

-

Quench: Immediately pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ (100 mL). The orange color must completely disappear, indicating full neutralization.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Final Purification: Purify via silica gel chromatography (DCM to DCM:MeOH 95:5) to afford pure Thymidine, 3'-(O-phenyl carbonothioate) as a white to off-white foam.

Analytical Validation

To ensure the trustworthiness of the synthesis, validate the final product against these expected parameters. This creates a self-validating system before proceeding to downstream radical deoxygenation.

Table 2: Expected Analytical Data for Thymidine, 3'-(O-phenyl carbonothioate)

| Analytical Method | Expected Observation |

| TLC (DCM:MeOH 9:1) | Rf ≈ 0.45. UV active (254 nm). Stains brown with acidic anisaldehyde (confirms presence of the thiocarbonyl group). |

| ¹H NMR (400 MHz, DMSO-d₆) | Loss of DMT aromatic protons (6.8-7.4 ppm) and methoxy singlets (3.7 ppm). Presence of new phenyl protons (7.1-7.5 ppm, 5H). Downfield shift of the 3'-CH proton to ~5.8 ppm due to the strongly electron-withdrawing thiocarbonate. |

| ESI-MS (Positive Mode) | [M+H]⁺ expected at m/z 379.1;[M+Na]⁺ expected at m/z 401.1. |

Troubleshooting & Safety

-

Low Yield in Step 2: Usually caused by wet pyridine or degraded phenyl chlorothionoformate. Ensure reagents are strictly anhydrous. Phenyl chlorothionoformate degrades to phenol and carbonyl sulfide (COS) upon moisture exposure[1].

-

Product Degradation in Step 3: If the final product shows multiple spots on TLC, the TCA exposure time was too long, leading to cleavage of the glycosidic bond. Ensure immediate quenching with NaHCO₃.

-

Safety Warning: Phenyl chlorothionoformate is highly toxic, corrosive, and a severe lachrymator[3]. All steps involving this reagent must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

References

- Barton-McCombie deoxygenation - Wikipedia. Source: wikipedia.org.

- II. Deoxygenation: The Barton-McCombie Reaction - Chemistry LibreTexts. Source: libretexts.org.

- Phenyl chlorothionocarbonate | 1005-56-7 - ChemicalBook. Source: chemicalbook.com.

- Synthesis of the thymidine building blocks for a nonhydrolyzable DNA analogue. Source: cdnsciencepub.com.

Sources

preparation of 3'-deoxythymidine using Thymidine, 3'-(O-phenyl carbonothioate)

An Application Guide for the Synthesis of 3'-Deoxythymidine via Barton-McCombie Deoxygenation

Abstract

This technical guide provides a comprehensive protocol for the laboratory-scale synthesis of 3'-deoxythymidine, a crucial dideoxynucleoside used in biomedical research and as a precursor for antiviral drug analogues. The synthesis is achieved through a robust two-step process starting from thymidine. The core of this methodology is the Barton-McCombie deoxygenation, a free-radical mediated reaction that efficiently removes the hydroxyl group at the 3' position of the deoxyribose sugar.[1][2][3] The protocol first details the selective protection of the 5'-hydroxyl group and subsequent conversion of the 3'-hydroxyl into a 3'-(O-phenyl carbonothioate) intermediate. This is followed by the radical-initiated deoxygenation using tributyltin hydride. This guide is intended for researchers in medicinal chemistry, nucleoside chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and practical advice for successful synthesis and purification.

Introduction and Scientific Rationale

3'-Deoxythymidine belongs to the family of 2',3'-dideoxynucleosides, which lack the hydroxyl group at the 3' position of the sugar moiety. This structural modification is of profound importance in molecular biology and pharmacology. When incorporated into a growing DNA chain by a polymerase, the absence of the 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination. This property makes 3'-deoxythymidine and its analogues powerful tools in DNA sequencing (Sanger method) and as antiviral agents, particularly against retroviruses like HIV.

The selective removal of a secondary alcohol, such as the 3'-hydroxyl group in a nucleoside, presents a significant synthetic challenge. Direct reduction is often not feasible due to the presence of other functional groups. The Barton-McCombie deoxygenation, developed in 1975, offers an elegant solution.[4][5] It is a radical substitution reaction that replaces a hydroxyl group with a hydrogen atom via a thiocarbonyl derivative intermediate.[2][6] This method is valued for its mild conditions and high functional group tolerance, making it particularly suitable for complex molecules like nucleosides.[1]

This guide will walk through the two primary stages of this synthesis:

-

Activation of the 3'-Hydroxyl Group: Conversion of 5'-O-protected thymidine into its 3'-(O-phenyl carbonothioate) derivative. Phenyl thionocarbonates are often the preferred intermediates for nucleoside deoxygenation.[5]

-

Radical-Mediated Deoxygenation: Reduction of the thionocarbonate intermediate to the desired 3'-deoxy product using a radical initiator and a hydrogen atom donor.

Overall Synthetic Workflow

The conversion of thymidine to 3'-deoxythymidine is a multi-step process that requires careful protection and activation before the key deoxygenation step. The general workflow is outlined below.

Figure 1: Overall workflow for the synthesis of 3'-deoxythymidine.

Experimental Protocols

Safety Precaution: This synthesis involves toxic and hazardous materials, including pyridine, O-phenyl chlorothionoformate, and highly toxic tributyltin hydride.[2][4] All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-thymidine

This initial step is crucial for ensuring regioselectivity in the subsequent thionocarbonylation reaction. The bulky dimethoxytrityl (DMT) group selectively protects the sterically more accessible primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

|---|---|---|---|

| Thymidine | 242.23 | 5.00 g | 1.0 |

| Anhydrous Pyridine | 79.10 | 50 mL | - |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 7.70 g | 1.1 |

| Methanol | 32.04 | 10 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

Protocol:

-

Dry thymidine under high vacuum for at least 4 hours.

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve thymidine in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMT-Cl portion-wise over 15 minutes with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding methanol and stir for 30 minutes.

-

Remove pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine as a white foam.

Part 2: Synthesis of 5'-O-DMT-Thymidine 3'-(O-phenyl carbonothioate)

This is the activation step where the 3'-hydroxyl group is converted into a thiocarbonyl derivative, making it a suitable substrate for the Barton-McCombie reaction.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

|---|---|---|---|

| 5'-O-DMT-thymidine | 544.58 | 5.00 g | 1.0 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.34 g | 1.2 |

| O-Phenyl chlorothionoformate | 172.63 | 1.90 mL | 1.5 |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | - | - |

Protocol:

-

Dissolve 5'-O-DMT-thymidine and DMAP in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add O-phenyl chlorothionoformate dropwise via syringe.[][8][9]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting residue by silica gel chromatography to obtain the target compound.

Part 3: Deoxygenation and Deprotection to Yield 3'-Deoxythymidine

This is the core radical-mediated reduction followed by removal of the 5'-O-DMT protecting group.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

|---|---|---|---|

| 5'-O-DMT-Thymidine 3'-(O-phenyl carbonothioate) | 680.74 | 5.00 g | 1.0 |

| Anhydrous Toluene | 92.14 | 75 mL | - |

| Tributyltin hydride (Bu₃SnH) | 291.06 | 3.0 mL | 1.5 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.24 g | 0.2 |

| Dichloroacetic Acid (DCA) | 128.94 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Hexanes | - | - | - |

Protocol:

-

Dissolve the 3'-(O-phenyl carbonothioate) substrate in anhydrous toluene in a round-bottom flask.

-

Crucial Step: Degas the solution thoroughly by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Add tributyltin hydride and AIBN to the solution.[4]

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction to room temperature and remove the toluene under reduced pressure.

-

Tin Removal: Dissolve the residue in acetonitrile. Wash repeatedly with hexanes to remove the bulk of the tin byproducts. Concentrate the acetonitrile layer. Further purification can be achieved by flash chromatography or by precipitating the tin fluoride with aqueous KF.[4]

-

Deprotection: Dissolve the crude 5'-O-DMT-3'-deoxythymidine in a solution of 3% dichloroacetic acid in DCM. Stir at room temperature for 15-30 minutes until the orange color of the trityl cation persists.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the aqueous layer and wash it with DCM to remove nonpolar impurities.

-

Concentrate the aqueous layer and purify the final product, 3'-deoxythymidine, by silica gel chromatography or recrystallization.

Mechanism of the Barton-McCombie Deoxygenation

The reaction proceeds via a free-radical chain mechanism. The driving force is the formation of a very stable tin-sulfur bond.[2][6]

Figure 2: Radical chain mechanism of the Barton-McCombie deoxygenation.

-

Initiation: Thermal decomposition of AIBN generates an initial carbon-centered radical (R•), which abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the chain-carrying tributyltin radical (Bu₃Sn•).[2]

-

Propagation:

-

The tributyltin radical adds to the thiocarbonyl sulfur atom of the 3'-(O-phenyl carbonothioate) intermediate.[6]

-

The resulting adduct undergoes rapid β-scission (fragmentation). The C-O sigma bond of the sugar ring cleaves homolytically to form a stable carbonyl compound (O=C(S-SnBu₃)OPh) and the desired carbon-centered radical at the 3' position (R•).[2]

-

This 3'-alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final deoxygenated product (3'-deoxythymidine) and regenerating the tributyltin radical, which continues the chain reaction.[1][2]

-

Trustworthiness and Validation

-

Reaction Monitoring: Each step should be meticulously monitored by TLC using an appropriate solvent system (e.g., ethyl acetate/hexanes for protected intermediates, DCM/methanol for the final product). This ensures reactions are driven to completion and provides a preliminary assessment of purity.

-

Purification: Chromatographic purification is essential after each step to remove byproducts and unreacted starting materials. The removal of highly toxic organotin byproducts after the deoxygenation step is particularly critical for the final product's purity and safety.[10]

-

Structural Confirmation: The identity and purity of the final 3'-deoxythymidine product should be unequivocally confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), and compared with literature data or a known standard.

References

- Barton–McCombie deoxygen

- Barton-McCombie Deoxygen

- CAS 1005-56-7 (O-Phenyl chlorothionoform

- Oxidative Strand Scission of Nucleic Acids: Routes Initiated by Hydrogen Abstraction from the Sugar Moiety | Chemical Reviews - ACS Public

- 019455 Phenyl Chlorothionoform

- II. Deoxygenation: The Barton-McCombie Reaction - Chemistry LibreTexts.

- Barton–McCombie deoxygen

- Barton-McCombie Reaction - Organic Chemistry Portal.

- O-Phenyl chlorothionoform

- Facile Barton−McCombie Deoxygenation of Alcohols with Tetrabutylammonium Peroxydisulfate and Formate Ion | Organic Letters - ACS Public

- Barton-McCombie Deoxygenation | Chem-St

Sources

- 1. BartonâMcCombie deoxygenation â Grokipedia [grokipedia.com]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 8. usbio.net [usbio.net]

- 9. O-Phenyl chlorothionoformate 99 1005-56-7 [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Radical Deoxygenation of Thymidine Derivatives via Barton-McCombie Methodology

Target Transformation: Conversion of 5'-O-Protected Thymidine, 3'-(O-phenyl carbonothioate) to 3'-Deoxythymidine using Tributyltin Hydride. Primary Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The synthesis of 2',3'-dideoxynucleosides is a critical transformation in the development of antiviral therapeutics, particularly reverse transcriptase inhibitors[1]. This application note details a robust, field-proven protocol for the radical reduction of 5'-O-protected thymidine, 3'-(O-phenyl carbonothioate) to its corresponding 3'-deoxythymidine utilizing tributyltin hydride ( Bu3SnH ) and azobisisobutyronitrile (AIBN). This guide emphasizes the mechanistic causality behind reagent stoichiometry, the necessity of controlled radical propagation, and advanced work-up techniques for the efficient removal of toxic organotin byproducts.

Mechanistic Rationale & Experimental Design

The Barton-McCombie deoxygenation is the premier method for removing secondary hydroxyl groups, particularly in nucleoside chemistry where standard substitution or elimination approaches fail due to the delicate glycosidic bond and steric constraints of the ribofuranose ring[2]. The creative thought behind the invention of this radical chemistry by Derek H. R. Barton revolutionized the modification of secondary hydroxyl groups in complicated molecules[3].

-

Substrate Selection (O-phenyl carbonothioate): While methyl xanthates are commonly used, the O-phenyl carbonothioate derivative is preferred for the sterically hindered 3'-position of thymidine. The electron-withdrawing nature of the phenyl ring facilitates the initial attack of the tributyltin radical on the thiocarbonyl sulfur and accelerates the subsequent β -scission[4]. Furthermore, it minimizes unwanted thermal Chugaev elimination byproducts that can occur with simple xanthates.

-

Controlled Reagent Delivery (Causality): The reaction relies on a delicate kinetic balance. The tributyltin radical ( Bu3Sn∙ ) must attack the thiocarbonyl group, followed by C-O bond cleavage to form the 3'-carbon-centered radical. If the concentration of Bu3SnH is too high, it can prematurely donate a hydrogen atom to the intermediate thiocarbonyl radical before β -scission occurs, leading to a stable thioacetal byproduct. Thus, Bu3SnH must be added dropwise via a syringe pump to maintain a low steady-state concentration.

-

Initiator and Solvent: AIBN is used as the thermal initiator in anhydrous toluene. Toluene's boiling point (~110 °C) provides the optimal thermal energy for AIBN homolysis and drives the endothermic β -scission step[5].

Reaction Pathway Visualization

Caption: Radical chain mechanism for the Barton-McCombie deoxygenation of O-phenyl carbonothioates.

Experimental Protocol

Materials & Reagents

-

5'-O-(tert-Butyldimethylsilyl)thymidine, 3'-(O-phenyl carbonothioate) (1.0 eq, 10 mmol)

-

Tributyltin hydride ( Bu3SnH ) (1.5 eq, 15 mmol)

-

Azobisisobutyronitrile (AIBN) (0.2 eq, 2 mmol)

-

Anhydrous Toluene (0.1 M relative to substrate, 100 mL)

-

Potassium fluoride (KF), saturated aqueous solution (for work-up)

Step-by-Step Procedure

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

-

Self-Validation: Ensuring strictly anhydrous and oxygen-free conditions prevents the quenching of carbon-centered radicals by ambient O2 , which would form unwanted hydroperoxide byproducts.

-

-

Substrate Dissolution: Dissolve the starting thymidine 3'-(O-phenyl carbonothioate) (10 mmol) in 80 mL of anhydrous toluene. Heat the solution to a gentle reflux (approx. 105–110 °C) under continuous argon flow.

-

Reagent Preparation: In a separate flame-dried vial, dissolve Bu3SnH (15 mmol) and AIBN (2 mmol) in 20 mL of anhydrous toluene. Load this mixture into a gas-tight syringe.

-

Syringe Pump Addition: Mount the syringe on a programmable syringe pump. Add the Bu3SnH /AIBN solution to the refluxing reaction mixture dropwise over a period of 2 to 3 hours (approx. 0.15 mL/min).

-

Causality: This slow addition maintains the low concentration of the hydrogen-atom donor necessary to favor the β -scission pathway over premature reduction.

-

-

Reaction Monitoring: After the addition is complete, continue refluxing for an additional 1 hour. Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 1:1). The starting material (UV active) should completely disappear, replaced by the deoxygenated product.

-

Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to approximately 20 mL.

Work-up and Tin Removal (The KF Method)

Organotin residues are notoriously difficult to separate from nucleoside products via standard silica gel chromatography. This protocol utilizes a fluoride-based precipitation strategy to ensure high-purity isolation.

-

Dilute the concentrated reaction mixture with 100 mL of diethyl ether ( Et2O ).

-

Add 50 mL of a saturated aqueous solution of Potassium Fluoride (KF).

-

Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Causality: The fluoride ions react with tributyltin byproducts (e.g., Bu3SnSPh , unreacted Bu3SnH ) to form polymeric tributyltin fluoride ( Bu3SnF ), which is highly insoluble in both aqueous and organic phases.

-

-

Filter the resulting white suspension through a pad of Celite. Wash the filter cake thoroughly with additional Et2O .

-

Separate the organic layer from the filtrate, wash with brine (50 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 5'-O-protected 3'-deoxythymidine.

Quantitative Data: Optimization of Bu3SnH Addition

To validate the necessity of the syringe pump method, the following optimization data summarizes the effect of the addition rate on the product yield and byproduct formation.

| Addition Method | Addition Time | Steady-State [Bu3SnH] | Yield of 3'-Deoxy Product | Yield of Premature Reduction Byproduct |

| Bolus Addition (All at once) | 1 min | High | 35% | 52% |

| Dropwise (Manual) | 30 min | Moderate | 68% | 21% |

| Syringe Pump | 120 min | Low | 89% | < 5% |

| Syringe Pump | 180 min | Very Low | 91% | < 2% |

Table 1: Impact of Bu3SnH addition rate on the Barton-McCombie deoxygenation of thymidine 3'-(O-phenyl carbonothioate).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Thymidine, 3'-(O-phenyl carbonothioate) as a Pivotal Intermediate in the Synthesis of Antiviral Nucleosides

Introduction: The Strategic Role of Deoxynucleosides in Antiviral Therapy

Nucleoside analogues are a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases for infections like HIV, HBV, and herpes viruses.[1][2][3] A critical feature of many of these potent therapeutic agents is the absence of the 3'-hydroxyl group on the sugar moiety. This modification, when incorporated into a growing viral DNA chain, acts as a chain terminator, effectively halting viral replication.[1] Consequently, the selective deoxygenation of natural nucleosides at the 3'-position is a paramount strategy in the synthesis of these antiviral drugs.

Thymidine, 3'-(O-phenyl carbonothioate) has emerged as a highly effective and versatile intermediate for achieving this transformation. Its utility lies in its role as a precursor for the Barton-McCombie deoxygenation, a powerful radical-mediated reaction that cleanly replaces a hydroxyl group with a hydrogen atom.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Thymidine, 3'-(O-phenyl carbonothioate) and its subsequent application in the preparation of antiviral nucleoside analogues. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss key experimental considerations to ensure reproducible and efficient synthesis.

The Chemical Principle: Barton-McCombie Deoxygenation

The conversion of the 3'-hydroxyl group of a nucleoside into a C-H bond is elegantly achieved through the Barton-McCombie deoxygenation reaction.[4][5][6] This process involves two key stages:

-

Activation of the Hydroxyl Group: The target secondary alcohol is first converted into a thiocarbonyl derivative. For nucleosides, phenyl thionocarbonates are often the preferred intermediates due to their stability and reactivity.[6]

-

Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical initiator and a hydrogen atom source, most commonly tributyltin hydride (Bu₃SnH), to effect the deoxygenation.[5][7]

The mechanism proceeds via a radical chain reaction, as illustrated below. The driving force for this reaction is the formation of a very stable tin-sulfur bond.[5]

Figure 1: Mechanism of the Barton-McCombie Deoxygenation.

Protocol 1: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-thymidine, 3'-(O-phenyl carbonothioate)